1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-Acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea in the presence of a base.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate.
Acetylation: The final step involves acetylation of the amine group on the piperidine ring using acetic anhydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted thiazole derivatives with potential biological activities.
Scientific Research Applications
1-Acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. It has shown promising results in preclinical studies for inhibiting tumor growth and reducing inflammation.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, leveraging its diverse biological activities
Mechanism of Action
The mechanism of action of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) enzymes and tyrosine kinases.
Pathways: It inhibits the production of pro-inflammatory cytokines and growth factors, leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
1-Acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its combination of the thiazole and piperidine moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-8-9(2)19-13(14-8)15-12(18)11-4-6-16(7-5-11)10(3)17/h11H,4-7H2,1-3H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTDAJLGFYBYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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